molecular formula C18H19NOS B13432950 (R)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

(R)-4-Isopropyl-5,5-diphenyloxazolidine-2-thione

Cat. No.: B13432950
M. Wt: 297.4 g/mol
InChI Key: RPZKBIVAULGKTQ-MRXNPFEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione is an organic compound characterized by its unique structure, which includes an oxazolidine ring substituted with isopropyl and diphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione typically involves the reaction of isopropylamine with diphenylketene to form an intermediate, which then undergoes cyclization with carbon disulfide to yield the desired oxazolidine-2-thione. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the process.

Industrial Production Methods

In an industrial setting, the production of 4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The oxazolidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are effective.

    Substitution: Conditions often involve the use of strong nucleophiles like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted oxazolidine derivatives.

Scientific Research Applications

4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-®-Isopropyl-5,5-diphenyloxazolidine-2-one: Similar structure but with an oxygen atom instead of sulfur.

    4-®-Isopropyl-5,5-diphenylthiazolidine-2-thione: Contains a thiazolidine ring instead of an oxazolidine ring.

Uniqueness

4-®-Isopropyl-5,5-diphenyloxazolidine-2-thione is unique due to its specific substitution pattern and the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C18H19NOS

Molecular Weight

297.4 g/mol

IUPAC Name

(4R)-5,5-diphenyl-4-propan-2-yl-1,3-oxazolidine-2-thione

InChI

InChI=1S/C18H19NOS/c1-13(2)16-18(20-17(21)19-16,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,16H,1-2H3,(H,19,21)/t16-/m1/s1

InChI Key

RPZKBIVAULGKTQ-MRXNPFEDSA-N

Isomeric SMILES

CC(C)[C@@H]1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1C(OC(=S)N1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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